REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]12[CH2:12][CH2:11][C:8]([C:13]([O:15]C)=[O:14])([CH2:9][CH2:10]1)[CH2:7][CH2:6]2)=[O:4].O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]>CO.O>[CH3:1][O:2][C:3]([C:5]12[CH2:12][CH2:11][C:8]([C:13]([OH:15])=[O:14])([CH2:9][CH2:10]1)[CH2:7][CH2:6]2)=[O:4] |f:1.2.3.4.5.6.7.8.9.10.11|
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C12CCC(CC1)(CC2)C(=O)OC
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 20-25° C. for 18 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with hexane (150 ml×2)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (150 ml×2)
|
Type
|
CONCENTRATION
|
Details
|
The combined chloroform extracts are concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in toluene
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |